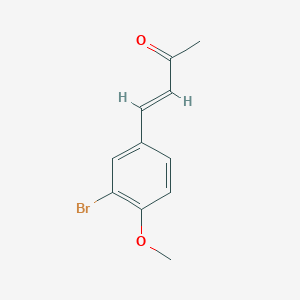
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid: is a boronic acid derivative characterized by its unique structure, which includes a propyl group attached to a cyclohexyl ring and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring system, which can be achieved through various cyclization reactions.
Boronic Acid Introduction: The boronic acid group is introduced via a reaction with a suitable boron-containing reagent, such as boronic acid or boronate ester.
Propyl Group Addition: The propyl group is added to the cyclohexyl ring through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of borane or boronate ester.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound’s boronic acid group makes it a candidate for drug development, especially in the design of boron-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition or modification of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor and in the formation of stable complexes in material science applications.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a cyclohexyl ring.
Cyclohexylboronic acid: Lacks the propyl group and the additional cyclohexyl ring.
4-Propylphenylboronic acid: Contains a propyl group but has a phenyl ring instead of a cyclohexyl ring.
Uniqueness: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its dual cyclohexyl ring system and the presence of a propyl group, which imparts distinct steric and electronic properties. These features enhance its reactivity and make it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
1256346-32-3 |
|---|---|
Fórmula molecular |
C15H27BO2 |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
cyclohexen-1-yl-(4-propylcyclohexyl)oxyborinic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h7,13,15,17H,2-6,8-12H2,1H3 |
Clave InChI |
OGNIHQFHKBPKDW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCCCC1)(O)OC2CCC(CC2)CCC |
Sinónimos |
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)



![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)




